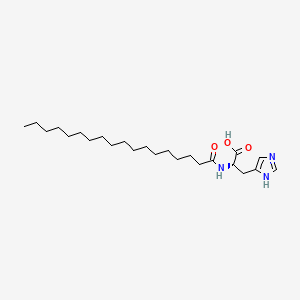

N-Stearoylhistidine

Description

Properties

CAS No. |

19132-64-0 |

|---|---|

Molecular Formula |

C24H43N3O3 |

Molecular Weight |

421.6 g/mol |

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-(octadecanoylamino)propanoic acid |

InChI |

InChI=1S/C24H43N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)27-22(24(29)30)18-21-19-25-20-26-21/h19-20,22H,2-18H2,1H3,(H,25,26)(H,27,28)(H,29,30)/t22-/m0/s1 |

InChI Key |

FGJOQQQRZNFKBP-QFIPXVFZSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

19132-64-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Stearoylhistidine; N-Stearoyl-L-histidine; |

Origin of Product |

United States |

Synthetic Strategies and Biogenesis Pathways of N Stearoylhistidine

Chemical Synthesis Methodologies and Considerations

The laboratory synthesis of N-stearoyl amino acids, including N-Stearoylhistidine, relies on established principles of organic chemistry, particularly those developed for peptide synthesis. These methods require careful protection of reactive functional groups to ensure the specific formation of the desired amide bond between stearic acid and histidine.

The synthesis of N-stearoyl amino acids typically involves a multistep process to control the reactivity of the starting materials. A common and effective industrial method is the Schotten-Baumann condensation reaction. researchgate.net This approach generally involves activating the carboxyl group of stearic acid to make it more reactive, followed by its reaction with the amino group of histidine.

A general synthetic route proceeds as follows:

Activation of Stearic Acid : Stearic acid is converted into a more reactive acylating agent, commonly stearoyl chloride. This enhances the electrophilicity of the carboxyl carbon, preparing it for nucleophilic attack. google.com

Protection of Histidine : The functional groups of the histidine molecule, other than the α-amino group that will form the amide bond, must be protected. The carboxyl group is often protected by converting it to a methyl ester through reaction with methanol and hydrochloric acid. google.com The imidazole (B134444) side chain of histidine may also require a protecting group to prevent side reactions.

Acylation Reaction : The protected histidine (e.g., histidine methyl ester) is reacted with the activated stearic acid (stearoyl chloride) in a suitable solvent, such as pyridine. google.com This results in the formation of this compound methyl ester.

Deprotection : In the final step, the protecting groups are removed. The methyl ester is typically hydrolyzed under alkaline conditions to yield the final this compound product. google.com

Another approach involves using an activating agent like N-hydroxysuccinimide (N-HOSu) to form an activated ester of stearic acid, which then readily reacts with the amino acid. google.com

Table 1: Overview of a Multistep Synthesis for N-Stearoyl Amino Acids

| Step | Procedure | Purpose | Typical Reagents |

|---|---|---|---|

| 1 | Carboxylic Acid Activation | To increase the reactivity of the stearic acid carboxyl group for acylation. | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| 2 | Amino Acid Protection | To prevent unwanted side reactions at the amino acid's carboxyl group. | Methanol (CH₃OH), Hydrochloric acid (HCl) |

| 3 | Coupling/Acylation | To form the amide bond between the fatty acid and the amino acid. | Pyridine, Dichloromethane (DCM) |

| 4 | Deprotection | To remove the protecting group and yield the final N-acyl amino acid. | Sodium hydroxide (NaOH), Water (H₂O) |

Techniques developed for peptide synthesis are directly applicable to the formation of N-acyl amino acid conjugates like this compound. These methods, which can be performed in solution or on a solid support (solid-phase peptide synthesis, SPPS), are designed to facilitate the formation of amide bonds in a controlled manner. google.comthermofisher.com

In this context, stearic acid acts as the N-terminal acylating agent. The core of the process involves three main steps:

Protection : The amino group and any reactive side chains of the amino acid (histidine) are protected with temporary protecting groups (e.g., Boc or Fmoc) to prevent polymerization or side reactions. peptide.com

Activation and Coupling : The carboxyl group of stearic acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). thermofisher.com These reagents form a highly reactive O-acylisourea intermediate, which is then attacked by the free amino group of the C-terminal protected histidine, forming the desired amide (peptide) bond. thermofisher.com

Deprotection : The protecting groups on the histidine are removed to yield the final product. libretexts.org

Solid-phase synthesis offers advantages by anchoring the C-terminal amino acid to an insoluble resin, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. thermofisher.compeptide.com

The choice of solvent and reaction conditions is critical for maximizing the yield and purity of N-acyl amino acids. Solvents must be able to dissolve the reactants but should not interfere with the reaction.

Solvent Systems : For the acylation of amino acid esters with fatty acyl chlorides, pyridine is often used as both a solvent and a base to neutralize the HCl byproduct. google.com In peptide coupling reactions, solvents like Dichloromethane (CH₂Cl₂) and Dimethylformamide (DMF) are commonly employed. google.com For certain enzymatic syntheses, a glycerol-water mixed system has been shown to be effective. researchgate.net In some modern catalytic methods for N-alkylation of unprotected amino acids, 2,2,2-Trifluoroethanol (CF₃CH₂OH) has been identified as an excellent solvent. nih.gov

Reaction Conditions : Temperature and pressure can be optimized to improve reaction outcomes. For instance, a process for producing N-acyl amino acid salts from fatty alkyl esters and amino acid salts found that using an alkoxide catalyst at a temperature of 65°C to 100°C and a pressure of 5 to 30 psig resulted in high yields while minimizing byproducts. google.com Phase-transfer catalysts, such as triethylbenzylammonium chloride (TEBA), can be used in some alkylation reactions to facilitate the interaction between reactants in different phases. monash.edu

Table 2: Common Solvents and Conditions in N-Acyl Amino Acid Synthesis

| Synthesis Method | Solvent(s) | Catalyst/Reagent | Temperature | Pressure |

|---|---|---|---|---|

| Schotten-Baumann | Pyridine, Water | Base (e.g., NaOH) | Room Temperature | Atmospheric |

| Peptide Coupling | Dichloromethane (DCM), Dimethylformamide (DMF) | Coupling agents (e.g., DCC, DIC) | 0°C to Room Temp | Atmospheric |

| Ester Amidation | N/A (low-molecular-weight polyol) | Alkoxide catalyst (e.g., sodium methoxide) | 65°C - 100°C | 5 - 30 psig |

Endogenous Formation and Enzymatic Catalysis of N-Acyl Amino Acids

While the chemical synthesis of N-acyl amino acids is well-established, their formation in living organisms is governed by specific enzymatic pathways. These biological routes are responsible for the production and regulation of a diverse family of these signaling lipids.

A key enzyme in the regulation of circulating N-acyl amino acids is Peptidase M20 Domain Containing 1 (PM20D1). elifesciences.orgnih.gov PM20D1 is a secreted enzyme that functions bidirectionally, meaning it can both synthesize and break down N-acyl amino acids. elifesciences.orgnih.gov

Synthesis (Condensation) : In its synthetic role, PM20D1 catalyzes the condensation of a free fatty acid and a free amino acid to form an N-acyl amino acid. nih.govpnas.org This activity is a primary route for the biosynthesis of these molecules in the extracellular space.

Hydrolysis : In its reverse role, PM20D1 acts as a hydrolase, breaking the amide bond of an N-acyl amino acid to release the constituent fatty acid and amino acid. nih.govpnas.org

This dual functionality allows PM20D1 to dynamically regulate the levels of circulating N-acyl amino acids in response to physiological conditions. nih.gov In vivo studies in mice have shown that increasing the levels of circulating PM20D1 leads to a significant elevation of various N-acyl amino acids in the blood. nih.govpnas.org While in vitro assays have shown PM20D1 can utilize a range of amino acids, phenylalanine was identified as one of the most efficiently converted. nih.gov

The biosynthesis of N-acyl amino acids (NAAs) is distinct from the pathways that produce other related fatty acid amides, such as the well-studied endocannabinoid anandamide (B1667382), which is an N-acylethanolamine (NAE). nih.govnih.gov

The primary biosynthetic pathway for NAEs involves the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme does not directly combine a free fatty acid and ethanolamine. Instead, it cleaves a larger precursor molecule, N-acylphosphatidylethanolamine (NAPE), to release the NAE and phosphatidic acid. nih.gov NAPE itself is formed by the N-acylation of phosphatidylethanolamine. nih.gov

In contrast, the PM20D1-mediated pathway for NAA synthesis is a direct condensation of a free fatty acid and a free amino acid. nih.gov This represents a more direct and fundamentally different biosynthetic strategy. Furthermore, another enzyme, fatty acid amide hydrolase (FAAH), has been identified as a second, intracellular enzyme that can bidirectionally synthesize and hydrolyze a subset of NAAs, adding another layer of regulation distinct from the circulating PM20D1 pathway. elifesciences.org

Table 3: Comparison of Biosynthetic Pathways for Fatty Acid Amides

| Feature | N-Acyl Amino Acids (NAAs) | N-Acylethanolamines (NAEs, e.g., Anandamide) |

|---|---|---|

| Key Biosynthetic Enzyme(s) | PM20D1 (extracellular), FAAH (intracellular) elifesciences.org | NAPE-PLD nih.gov |

| Precursors | Free Fatty Acid + Free Amino Acid nih.gov | N-acylphosphatidylethanolamine (NAPE) nih.gov |

| Reaction Type | Direct Condensation / Hydrolysis nih.gov | Cleavage of a phospholipid precursor nih.gov |

| Cellular Location of Primary Synthesis | Extracellular (circulating) elifesciences.org and Intracellular | Membrane-associated |

Microbial Contributions to N-Acyl Amide Bioproduction

Microorganisms, including bacteria and fungi, are significant producers of a diverse array of secondary metabolites, including N-acyl amides. nih.gov These compounds play various roles in microbial physiology, from cell signaling to virulence. The biosynthetic machinery for N-acyl amides in microbes is varied and has been a subject of increasing research interest for its potential in biocatalysis and the discovery of novel bioactive molecules. nih.govrsc.org

Microbial synthesis of N-acyl amides often involves the enzymatic condensation of a fatty acid with an amino acid or another amine-containing molecule. mdpi.com The fatty acid is typically activated to a more reactive form, such as an acyl-adenylate or an acyl-thioester linked to either Coenzyme A (CoA) or an acyl carrier protein (ACP). frontiersin.org This activation is a crucial step that facilitates the subsequent amide bond formation.

Several enzymatic pathways for N-acyl amide biosynthesis have been identified in bacteria. One prominent mechanism involves enzymes with adenylation (ANL) domains. These enzymes catalyze the ATP-dependent formation of an acyl-adenylate intermediate, which is then susceptible to nucleophilic attack by an amine to form the N-acyl amide. nih.govfrontiersin.org

An example of such an enzyme is TamA, found in the marine bacterium Pseudoalteromonas tunicata. researchgate.net TamA is a didomain enzyme with both an ANL domain and an acyl carrier protein (ACP) domain. nih.gov The ANL domain selects and activates a fatty acid, which is then transferred to the ACP domain as a thioester. researchgate.net While TamA is involved in the biosynthesis of tambjamine natural products, its ANL domain has been shown to be a versatile biocatalyst for the production of a range of fatty acyl amides. nih.gov This biocatalytic promiscuity has been exploited to produce various N-acyl amides, including N-acyl histidines, which have been identified as natural products from Legionella pneumophila. nih.govrsc.org

Another class of enzymes involved in microbial N-acyl amide production are N-acyltransferases. For instance, an N-acyltransferase from the human pathogen Neisseria meningitidis has been shown to produce a variety of N-acyl amides. nih.gov Heterologous expression of this enzyme led to the identification of 30 different N-acyl amides, highlighting the synthetic capability of this single enzyme. nih.gov

The biosynthesis of N-acyl amino acids in bacteria can also proceed through pathways involving acyl phosphates as activated intermediates. frontiersin.orgnih.gov ATP-grasp enzymes can catalyze the formation of an acyl phosphate, which then reacts with an amino acid to form the amide bond. frontiersin.orgnih.gov

The diversity of microbial N-acyl amides is vast, with different species producing unique sets of these compounds. This diversity stems from the substrate specificity of the biosynthetic enzymes, which can vary in their preference for both the acyl chain length and the amino acid or amine moiety. researchgate.net

Table 1: Examples of Microorganisms and their N-Acyl Amide Products

| Microorganism | Enzyme/Gene | N-Acyl Amide Product(s) |

| Pseudoalteromonas tunicata | TamA (ANL domain) | Various fatty N-acyl amides, including N-acyl histidines (biocatalytically) nih.govresearchgate.net |

| Legionella pneumophila | Not specified | N-acyl histidines nih.govrsc.org |

| Neisseria meningitidis | N-acyltransferase | 30 different N-acyl amides, including N-3-hydroxypalmitoyl-ornithine and N-3-hydroxypalmitoyl-lysine nih.gov |

| Human Microbiota | Human microbial N-acyl synthase (hm-NAS) | Long-chain N-acyl amides, such as commendamide google.com |

Table 2: Key Enzymes in Microbial N-Acyl Amide Biosynthesis

| Enzyme Class | Mechanism | Example | Source Organism |

| Adenylating (ANL) Enzymes | ATP-dependent formation of an acyl-adenylate intermediate. nih.gov | TamA | Pseudoalteromonas tunicata researchgate.net |

| N-Acyltransferases | Transfer of an acyl group from an activated donor (e.g., acyl-CoA) to an amine. nih.gov | N-acyltransferase | Neisseria meningitidis nih.gov |

| ATP-Grasp Enzymes | ATP-dependent formation of an acyl phosphate intermediate. frontiersin.orgnih.gov | Not specified for N-acyl-aromatic amino acids | Bacteria frontiersin.orgnih.gov |

The study of microbial N-acyl amide bioproduction is a rapidly evolving field. The identification and characterization of novel biosynthetic pathways and enzymes from diverse microbial sources hold significant promise for the sustainable and targeted synthesis of specific N-acyl amides like this compound.

Elucidating Biological Functions and Molecular Mechanisms of N Stearoylhistidine

N-Acyl Amide Signaling within Physiological Systems

N-acylamides participate in lipid signaling systems and are involved in cell-to-cell communication. wikipedia.orgchemfont.ca Their signaling functions are pleiotropic, influencing a range of physiological processes. wikipedia.orgchemfont.ca

Regulatory Roles in Systemic Homeostasis and Cell Processes

N-acyl amides have been implicated in the regulation of various aspects of systemic homeostasis and cellular processes. These include cardiovascular activity, metabolic homeostasis, memory, cognition, pain, and motor control. hmdb.cawikipedia.orgchemfont.ca Their ubiquitous nature underscores their important roles in numerous biochemical pathways. wikipedia.org

Involvement in Inflammatory Responses and Cell Migration Dynamics

N-acyl amides have been shown to play a role in inflammation and cell migration. hmdb.cawikipedia.orgchemfont.ca This signaling system, involving interactions with targets like transient receptor potential (TRP) channels, has been demonstrated to be involved in the physiological processes of inflammation. hmdb.cawikipedia.orgchemfont.ca Some N-acyl amides have also been characterized as TRP channel antagonists. hmdb.ca Studies on other N-acyl derivatives, such as N-acylhydrazones, have shown anti-inflammatory activity through mechanisms including the reduction of leukocyte migration and the inhibition of pro-inflammatory cytokine production. mdpi.complos.org While these studies focus on different N-acyl structures, they highlight the broader involvement of N-acylated compounds in modulating inflammatory and cell migration dynamics.

N-Stearoylhistidine in Metabolomic Investigations and Metabolic Networks

Metabolomics studies aim to identify and quantify metabolites within biological systems to understand physiological states and disease processes. doe.gov this compound has been identified as a metabolite in various contexts, and changes in its levels can reflect perturbations in metabolic pathways. nih.govntnu.noresearchgate.netnih.gov

Identification as a Metabolite in Cellular and Organismal Contexts

This compound has been identified as a metabolite in metabolomic investigations. For instance, it was detected in a study investigating the biochemical changes induced by fluoxetine (B1211875) in an insulinoma cell line (MIN6) using untargeted cell-based metabolomics nih.govresearchgate.net. It has also been listed as a metabolite in studies related to dairy farming and the metabolism of the intestinal wall in cattle ntnu.nonih.gov. The identification of this compound in these diverse contexts highlights its presence in different biological systems.

Here is a table summarizing the identification of this compound in metabolomic studies:

| Study Context | Sample Type | Detection Method | Key Finding Related to this compound | Citation |

| Fluoxetine-induced changes in MIN6 cells | MIN6 insulinoma cell line | LC-HRMS | Identified as a differentially expressed metabolite | nih.govresearchgate.net |

| Dairy farming influence on milk | Cow's milk | GC-MS | Listed as a detected metabolite | ntnu.no |

| Intestinal wall metabolism in cattle | Intestinal wall | LC-MS | Identified as a differential metabolite | nih.gov |

Perturbations in this compound Levels and Associated Metabolic Pathways

Changes in metabolite levels, including this compound, can indicate alterations in associated metabolic pathways. nih.govmdpi.complos.orgnih.gov While specific pathways directly and solely linked to this compound perturbations require further detailed investigation, its presence within the broader class of N-acyl amino acids suggests potential connections to lipid metabolism and amino acid turnover, pathways known to be involved in various physiological and pathological processes. pnas.orgresearchgate.netopentextbc.ca Metabolomic studies often reveal interconnected metabolic networks, and changes in one metabolite can have cascading effects on others and the pathways they are involved in. researchgate.netembopress.org

Receptor-Mediated Actions and Intracellular Signaling Cascades

Many N-acylamides exert their effects through interactions with specific receptors and subsequent activation of intracellular signaling cascades. hmdb.cawikipedia.orgchemfont.cahmdb.ca While the specific receptors for this compound are not as extensively characterized as those for some other N-acylamides like anandamide (B1667382) (which interacts with cannabinoid receptors CB1 and CB2) wikipedia.orgwikipedia.org, the general class of N-acylamides is known to interact with targets such as TRP channels and G-protein coupled receptors (GPCRs). hmdb.cawikipedia.orgchemfont.cahmdb.canih.gov

Research on other N-acylhistamines has shown agonistic activity at peroxisome proliferator-activated receptor alpha (PPAR-α), suggesting a potential mechanism for the action of N-acylated histamines, including this compound. lookchem.com These interactions can trigger various intracellular signaling events, influencing cellular functions. The diverse structures of N-acyl amino acids and neurotransmitter conjugates allow for potential interactions with a range of membrane proteins, including GPCRs, ion channels, and transporters, highlighting the complexity of their signaling mechanisms. nih.gov

Advanced Analytical Methodologies for N Stearoylhistidine Research

Chromatographic Separation and Mass Spectrometric Detection Techniques

Chromatographic methods coupled with mass spectrometry are powerful tools for the analysis of N-acyl amino acids like N-Stearoylhistidine, offering high sensitivity and selectivity.

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a cornerstone technique in untargeted metabolomics, enabling the simultaneous detection of a vast array of metabolites in biological samples nih.govnih.gov. In the context of this compound research, LC-HRMS allows for its identification and relative quantification within a complex mixture of lipids and other metabolites. The high-resolution capability of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the determination of the accurate mass of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), from which a precise elemental formula can be deduced.

Untargeted metabolomics studies can reveal the presence of this compound and other related N-acyl amino acids, potentially identifying them as biomarkers in various physiological or pathological states mdpi.com. The workflow typically involves sample extraction, chromatographic separation, and HRMS data acquisition, followed by sophisticated data processing to identify statistically significant metabolic features.

Table 1: Illustrative LC-HRMS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive (ESI+) and Negative (ESI-) |

| Mass Analyzer | Orbitrap or TOF |

| Scan Range | m/z 100-1000 |

| Resolution | > 60,000 |

This table presents typical starting parameters for the analysis of N-acyl amino acids and would require optimization for this compound.

Hydrophilic Interaction Chromatography (HILIC) is a variant of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent thermofisher.comnih.gov. HILIC is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography chromatographyonline.com.

While the histidine head of this compound is polar, the long, nonpolar stearoyl chain gives the molecule significant hydrophobic character. Therefore, its retention on a HILIC column would be less pronounced compared to free histidine. However, HILIC could be advantageous for separating this compound from other, more hydrophobic lipids in a complex sample. The elution order in HILIC is generally the opposite of that in reversed-phase chromatography thermofisher.com. A HILIC-MS method could be optimized for the analysis of a range of N-acyl amino acids with varying acyl chain lengths and head groups nih.gov.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of amino acids and their derivatives, a derivatization step is typically required to make them amenable to GC analysis nih.gov. This process involves chemically modifying the analyte to increase its volatility. For this compound, derivatization would likely target the carboxylic acid and the amine and imidazole (B134444) groups of the histidine moiety. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group .

After derivatization, the resulting TMS-derivative of this compound would be sufficiently volatile for separation on a GC column and subsequent detection by MS. The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragment ions that can be used for structural confirmation.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds nih.gov. For a molecule like this compound, which possesses both a long hydrophobic tail and a polar headgroup, reversed-phase HPLC (RP-HPLC) is the most suitable approach chromatographyonline.comamecj.com.

In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol mdpi.com. This compound would be retained on the column through hydrophobic interactions between its stearoyl chain and the stationary phase. The elution would be achieved by increasing the proportion of the organic solvent in the mobile phase. Detection can be accomplished using a UV detector, as the imidazole ring of histidine absorbs UV light, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Table 2: Representative RP-HPLC Conditions for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

These conditions are based on general methods for lipid-like molecules and would need to be optimized for this compound.

Spectroscopic and Thermal Characterization Approaches

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An FTIR spectrum is a plot of this absorption versus wavenumber.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The analysis of the FTIR spectrum of L-histidine shows characteristic vibrations for the C-H and N-H bonds of the imidazole ring at approximately 3011 cm⁻¹ and 2705 cm⁻¹, respectively researchgate.net. Aliphatic C-H chains are observed around 2855 cm⁻¹ researchgate.net.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3300 | N-H (Amide) | Stretching |

| 3100-3000 | C-H (Imidazole Ring) | Stretching |

| 2955-2850 | C-H (Alkyl Chain) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1650 | C=O (Amide I) | Stretching |

| ~1550 | N-H (Amide II) | Bending |

| ~1465 | C-H (Alkyl Chain) | Bending |

This table is a prediction based on the known absorption frequencies of the individual functional groups within this compound. okstate.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the definitive structural elucidation of organic molecules, including this compound. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. core.ac.uk

¹H NMR Spectroscopy is utilized to identify the chemical environment of protons. For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the protons of the stearoyl fatty acid chain and the histidine headgroup. Key expected signals include:

A triplet signal for the terminal methyl (-CH₃) group of the stearoyl chain.

A large, complex multiplet for the numerous methylene (-CH₂-) groups of the fatty acid backbone.

Distinct signals for the protons on the imidazole ring of histidine.

Signals corresponding to the alpha-proton (α-H) and beta-protons (β-CH₂) of the histidine residue.

A signal for the amide proton (-NH-) linking the stearoyl group and the histidine.

¹³C NMR Spectroscopy provides information on the carbon skeleton. The spectrum for this compound would show signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the imidazole ring, and the series of carbons in the aliphatic stearoyl chain.

2D NMR Techniques are employed to establish connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton coupling, helping to identify adjacent protons within the stearoyl chain and the histidine spin system. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the stearoyl moiety to the histidine group via the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on the spatial proximity of atoms, aiding in the determination of the molecule's three-dimensional conformation in solution. semanticscholar.org

By combining these NMR methods, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise covalent structure of this compound. semanticscholar.orgnih.gov

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Stearoyl -CH₃ | ~0.8-0.9 | Triplet | Terminal methyl group of the fatty acid chain. |

| Stearoyl -(CH₂)n- | ~1.2-1.4 | Multiplet | Bulk methylene groups of the fatty acid chain. |

| Stearoyl -CH₂-C=O | ~2.1-2.3 | Triplet | Methylene group adjacent to the amide carbonyl. |

| Histidine Imidazole C2-H | ~7.5-8.0 | Singlet | Proton on the imidazole ring between the two nitrogen atoms. |

| Histidine Imidazole C4-H | ~6.8-7.2 | Singlet | Proton on the imidazole ring adjacent to the side chain. |

| Histidine α-H | ~4.5-4.8 | Multiplet | Proton on the alpha-carbon. |

| Amide N-H | ~8.0-8.5 | Doublet | Amide proton, coupling to the α-H. |

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to investigate the thermal properties of materials, such as the phase transitions of lipidic compounds like this compound. tudelft.nl The method measures the difference in heat flow required to increase the temperature of a sample compared to a reference as a function of temperature. This allows for the characterization of endothermic and exothermic processes.

For this compound, DSC is particularly useful for studying its thermotropic phase behavior, specifically the transition from a more ordered gel (solid) phase to a more disordered liquid-crystalline (fluid) phase. nih.gov This chain-melting transition is a key characteristic of amphiphilic molecules.

The key parameters obtained from a DSC thermogram are:

Transition Temperature (Tₘ): The temperature at which the phase transition occurs, typically identified as the peak of the endothermic transition. This provides insight into the thermal stability of the ordered state.

Enthalpy of Transition (ΔH): The amount of heat absorbed during the transition, calculated from the area under the transition peak. It reflects the energy required to disrupt the ordered packing of the stearoyl chains.

Heat Capacity (Cₚ): The change in heat capacity during the transition is observed as a shift in the baseline of the DSC curve. nih.gov

Factors such as hydration, pH, and ionic strength of the aqueous dispersion can significantly influence these thermal parameters. The data obtained from DSC analysis is critical for understanding the physical stability and aggregation properties of this compound in various formulations. nih.gov Modulated DSC (MDSC) can also be employed to separate reversible events, like a glass transition, from non-reversible kinetic events, providing a more detailed thermal profile. nih.gov

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Onset Temperature | 58.5 | °C | Temperature at which the melting process begins. |

| Peak Transition Temperature (Tₘ) | 62.0 | °C | Temperature of maximum heat absorption, indicating the main phase transition. |

| Enthalpy of Transition (ΔH) | 35.2 | kJ/mol | Energy required to melt the acyl chains, reflecting intermolecular forces. |

| Peak Width at Half-Height | 2.5 | °C | Indicates the cooperativity of the transition. A narrower peak suggests a more cooperative process. |

Method Development and Validation Protocols for this compound Quantification

The development and validation of an analytical method are essential to ensure the reliable and accurate quantification of this compound in various matrices. nih.govresearchgate.net The process follows systematic protocols, often guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, to establish that the method is suitable for its intended purpose. nih.gov

A common approach for the quantification of this compound would involve a chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a suitable detector like a Mass Spectrometer (MS/MS) or an Ultraviolet (UV) detector. researchgate.net

The method development process involves:

Selection of Technique: Choosing the appropriate chromatography and detection system based on the analyte's properties (e.g., LC-MS/MS for high sensitivity and specificity).

Optimization of Chromatographic Conditions: Systematically adjusting parameters such as the stationary phase (column), mobile phase composition (solvents, additives like formic acid), gradient elution program, flow rate, and column temperature to achieve optimal separation and peak shape. nih.gov

Optimization of Detector Settings: For MS/MS, this includes tuning parameters like ionization source conditions (e.g., electrospray ionization), selection of precursor and product ions for Multiple Reaction Monitoring (MRM), and optimization of collision energies.

Sample Preparation: Developing a robust procedure for extracting this compound from the sample matrix, which may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences and concentrate the analyte.

Once developed, the method undergoes a rigorous validation process to demonstrate its performance characteristics. researchgate.net

Analytical Performance Characteristics: Specificity, Linearity, Precision, and Accuracy

Method validation is performed by assessing several key analytical performance characteristics:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For an LC-MS/MS method, specificity is typically demonstrated by the absence of interfering peaks at the retention time and specific mass transition of this compound in blank samples. nih.gov

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r²) is expected to be close to 1.0.

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-assay precision): Assessed by analyzing replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Assessed by conducting the analysis on different days, with different analysts, or on different equipment to evaluate the method's robustness.

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of this compound is spiked into a blank matrix. The percentage of the analyte recovered is then calculated. researchgate.net

| Parameter | Specification | Result |

|---|---|---|

| Specificity | No interference at analyte retention time in blank matrix. | Pass |

| Linearity Range | 1 - 1000 ng/mL | Established |

| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |

| Precision (Repeatability, %RSD) | ≤ 5% | 2.1% |

| Precision (Intermediate, %RSD) | ≤ 10% | 4.5% |

| Accuracy (% Recovery) | 85% - 115% | 98.7% - 103.5% |

Limits of Detection (LOD) and Quantification (LOQ) Determination

The sensitivity of an analytical method is defined by its limits of detection and quantification. loesungsfabrik.de

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It represents the concentration at which a signal can be reliably distinguished from the background noise. loesungsfabrik.de

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govyoutube.com At the LOQ, the analyte signal is sufficiently high to allow for reliable quantification.

Several methods can be used to determine LOD and LOQ:

Signal-to-Noise Ratio (S/N): This approach is common for methods that exhibit baseline noise, such as chromatography. loesungsfabrik.de The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. loesungsfabrik.deyoutube.com

Based on the Standard Deviation of the Response and the Slope: This method uses the slope of the calibration curve (S) and the standard deviation of the response (σ), which can be determined from the y-intercepts of regression lines or the analysis of multiple blank samples. und.edu

LOD = 3.3 * (σ / S) und.edu

LOQ = 10 * (σ / S) und.edu

The determination of these limits is crucial for methods intended to measure trace levels of this compound. researchgate.net

| Parameter | Determination Method | Value (ng/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 1.0 |

Quality Control and Assurance in Analytical Workflows

Quality Assurance (QA) and Quality Control (QC) are integral components of analytical workflows that ensure the reliability, consistency, and accuracy of the generated data. uq.edu.au

Quality Assurance (QA) is a proactive, process-oriented system designed to prevent errors. It encompasses a broad range of activities that occur before, during, and after the analysis. For this compound workflows, QA includes:

Standard Operating Procedures (SOPs): Having detailed, version-controlled SOPs for every aspect of the workflow, from sample receipt and preparation to data analysis and reporting. researchgate.net

Staff Training and Competency: Ensuring that all analysts are properly trained on the methods and instrumentation and that their proficiency is documented. researchgate.net

Instrument Calibration and Maintenance: Maintaining a regular schedule for the calibration, performance verification, and preventative maintenance of all analytical instruments. researchgate.net

Documentation and Record Keeping: Maintaining thorough and accurate records of all analytical activities, including sample information, reagent preparation, and instrument logs.

Quality Control (QC) is a reactive, product-oriented system focused on identifying defects or errors in the analytical results. QC measures are performed during the analysis to monitor the performance of the method. Key QC practices in a workflow for this compound quantification include:

System Suitability Tests: Injecting a standard solution before starting an analytical run to verify that the chromatographic system (e.g., HPLC) is performing adequately in terms of peak resolution, tailing factor, and injection precision. nih.gov

Analysis of Blanks: Running procedural and solvent blanks to monitor for contamination and interfering signals from reagents or the sample matrix. researchgate.net

Calibration Checks: Analyzing calibration standards at the beginning and end of each analytical sequence to ensure the instrument's response remains stable.

QC Samples: Including QC samples at known concentrations (e.g., low, medium, high) within each batch of unknown samples. The results for these QC samples must fall within predefined acceptance limits to validate the run. nih.gov

Together, a robust QA/QC system ensures that the data generated for this compound quantification is defensible, reproducible, and of high quality.

Structure Activity Relationships Sar and Computational Approaches for N Stearoylhistidine Analogs

Principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) is a fundamental concept in chemistry and drug discovery that explores how variations in the chemical structure of a compound correlate with changes in its biological activity vliz.beresearchgate.netnih.gov. By systematically modifying a molecule's structure, researchers can identify which functional groups and structural features are essential for its observed biological effect researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) builds upon SAR by establishing mathematical models that relate the biological activity of a series of compounds to their physicochemical properties or structural descriptors researchgate.netnih.govchemrxiv.org. These descriptors can be electronic, steric, hydrophobic, or topological in nature researchgate.netnih.gov. A QSAR model typically takes the form of an equation: Biological Activity = f (physicochemical properties/structural descriptors) chemrxiv.org. QSAR models can be used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties researchgate.netnih.gov.

Correlating Structural Modulations with Biological Response

In SAR, correlating structural modulations with biological response involves synthesizing or selecting compounds with targeted changes to the core structure and then evaluating their biological activity. For a compound like N-Stearoylhistidine, potential structural modulations could involve altering the fatty acyl chain length or degree of saturation, modifying the histidine amino acid moiety, or introducing substituents on the imidazole (B134444) ring. The biological response could be any measurable effect, such as interaction with a specific protein target (e.g., TRP channels or GPCRs, given the role of N-acylamides in lipid signaling) chemfont.cahmdb.ca, antimicrobial activity, or influence on cellular processes where it is identified as a metabolite vliz.be. By observing how these structural changes impact the biological activity, insights can be gained into the structural requirements for activity.

Fragment-Based and Molecular Descriptor Approaches in QSAR Modeling

QSAR modeling utilizes molecular descriptors that numerically represent different aspects of a molecule's structure and properties chemrxiv.org. These descriptors can range from simple counts of atoms or bonds to complex 3D descriptors capturing molecular shape and electrostatic potential researchgate.netchemrxiv.org.

In Silico Modeling and Simulation Techniques

In silico (computational) methods are powerful tools used in conjunction with experimental approaches to understand molecular behavior and predict biological interactions nih.gov. For compounds like this compound, computational techniques can provide insights into their potential binding to target molecules and their dynamic behavior in biological environments.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) and affinity of a small molecule (ligand) when it binds to a macromolecular target, such as a protein or enzyme core.ac.ukcdnsciencepub.comdrugbank.comnih.gov. The process involves searching for favorable binding geometries by considering the shapes and chemical properties of both the ligand and the target's binding site core.ac.ukcdnsciencepub.comnih.gov. Scoring functions are used to evaluate the strength of the interaction for different poses and rank them cdnsciencepub.comnih.gov.

For this compound, if a specific protein target were identified (e.g., a TRP channel or GPCR), molecular docking could be used to predict how this compound might bind to its active site. This could help elucidate potential mechanisms of action and guide the design of analogs with improved binding characteristics.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time chemfont.ca. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational flexibility of molecules, the dynamics of ligand-target binding, and the behavior of molecules in different environments (e.g., in a lipid bilayer or aqueous solution).

MD simulations could be used to study the conformational behavior of this compound in various environments, which is particularly relevant given its amphiphilic nature (having both hydrophobic and hydrophilic parts). If a binding interaction is predicted by docking, MD simulations could further explore the stability of the ligand-target complex, the key interactions involved over time, and the influence of molecular flexibility on binding nih.gov.

Rational Design of this compound Analogs for Biological Probing

Rational design involves using structural and mechanistic information to design new molecules with desired properties nih.gov. Based on SAR insights and computational predictions, this compound analogs could be rationally designed for specific biological probing. For instance, if SAR studies suggested that the length of the fatty acyl chain is crucial for a particular activity, analogs with varying chain lengths could be designed and synthesized researchgate.net. If docking or MD simulations indicated specific interactions with a protein target, modifications to the this compound structure could be designed to optimize these interactions nih.gov.

Optimizing Affinity and Selectivity for Specific Biological Targets

Optimizing the affinity and selectivity of this compound analogs for specific biological targets is a key goal in chemical biology research. N-acylamides have been shown to interact with various targets, including transient receptor potential (TRP) channels and G-protein-coupled receptors (GPCRs). chemfont.cahmdb.ca The specific biological targets of this compound itself are an area of ongoing investigation.

SAR studies on N-acylamides in general have demonstrated that modifications to the acyl chain length and the amino acid head group can significantly influence their interaction with biological targets. For instance, different N-acylamides have been characterized as TRP channel antagonists. chemfont.cahmdb.ca The structural features that contribute to the binding affinity and selectivity for a particular target can be elucidated through systematic structural modifications and evaluation of the resulting biological activity.

Computational approaches play a vital role in this optimization process. Techniques like molecular docking can predict how this compound or its analogs might bind to a putative target protein, identifying key interaction points and estimating binding affinity. nih.gov QSAR models can correlate structural descriptors of a series of analogs with their biological activity (e.g., binding affinity to a receptor) to build predictive models for designing more potent and selective compounds. nih.gov

While specific detailed research findings on optimizing the affinity and selectivity of this compound analogs for particular targets were not extensively detailed in the provided search results, the general principles of SAR and computational approaches applied to N-acylamides and other small molecules are highly relevant. For example, studies on other compound classes demonstrate how structural changes, such as the addition of specific substituents or modifications to ring structures, impact binding to targets like ABCG2 transporters or HIV-1 Reverse Transcriptase. nih.govfrontiersin.org

Predicted binding affinities can be generated using computational models, which can then guide the synthesis and testing of analogs. For instance, deep learning frameworks are being developed to predict drug-target binding affinity, leveraging biological context features and molecular structures. nih.govbiorxiv.orgmdpi.com These models can potentially be applied to predict the affinity of this compound analogs for various proteins.

Development of Chemical Probes for Receptor and Enzyme Studies

Chemical probes are small molecules used to perturb or visualize biological systems, aiding in the understanding of protein function and biological pathways. universiteitleiden.nlnih.gov The development of chemical probes based on this compound would involve designing analogs that can selectively interact with its biological targets, incorporating features that allow for detection or manipulation.

Activity-based probes (ABPs) are a class of chemical probes that covalently bind to the active site of enzymes, providing a way to profile enzyme activity in complex biological samples. universiteitleiden.nlnih.govfrontiersin.org If this compound is found to interact with specific enzymes, ABPs based on its structure could be developed. These probes typically consist of a reactive group (warhead) that targets the enzyme's active site, a linker, and a tag (e.g., fluorescent dye or affinity tag) for detection or isolation. nih.govfrontiersin.org

The design of such probes requires careful consideration of SAR to ensure that the addition of the warhead and tag does not abolish the affinity and selectivity for the target enzyme or receptor. Computational methods can assist in designing probes by predicting how modifications affect binding and accessibility of the reactive group to the target site.

Chemical probes are invaluable tools in chemical biology research for identifying biological targets, studying their roles in cellular processes, and validating them as potential therapeutic targets. universiteitleiden.nlnih.gov The development of this compound-based chemical probes would enable researchers to investigate its specific biological interactions and downstream effects with greater precision.

For example, research on other enzyme families, such as trypsin-like serine proteases, has led to the development of diverse activity-based probes with different warheads and affinity tags, demonstrating the potential for probe development based on endogenous molecules. frontiersin.org These probes have been used in proteomic studies to identify and characterize enzyme activity. frontiersin.org

Interdisciplinary Research Paradigms for N Stearoylhistidine

Convergence of Disciplines in Lipoamino Acid Research

Research into lipoamino acids like N-Stearoylhistidine involves a convergence of knowledge and techniques from multiple scientific disciplines. This convergence is driven by the inherent complexity of these molecules, which possess both lipid and amino acid characteristics, influencing their chemical behavior, biological activity, and potential applications skinident.worldthe-eye.eu.

Integration of Organic Chemistry, Biochemistry, and Cellular Biology

Understanding this compound requires a strong integration of organic chemistry, biochemistry, and cellular biology iacs.res.ineolss.netlibretexts.org. Organic chemistry provides the foundation for synthesizing this compound and its analogs, as well as characterizing its chemical structure and properties csic.esacs.org. Knowledge of reaction mechanisms and purification techniques is crucial for obtaining pure compounds for biological studies ub.edu.

Biochemistry plays a vital role in investigating the metabolic pathways involving lipoamino acids, including their synthesis, degradation, and potential enzymatic modifications iacs.res.inperiyaruniversity.ac.innih.gov. Studying the interaction of this compound with enzymes, such as lipoxygenases and cyclooxygenases, falls within the scope of biochemistry nih.gov. Cellular biology is essential for understanding how this compound affects cellular processes, such as membrane interactions, signaling pathways, and cellular responses iacs.res.inlibretexts.orgwou.edu. Research might involve studying its uptake by cells, its localization within cellular compartments, and its impact on cell function or viability nih.gov.

Synergies with Analytical Chemistry and Computational Sciences

Analytical chemistry provides the necessary tools to detect, identify, and quantify this compound in various matrices, including biological samples or reaction mixtures acs.orgmdpi.com. Techniques such as mass spectrometry (MS), liquid chromatography (LC), and gas chromatography (GC) are indispensable for analyzing lipoamino acids acs.orgmdpi.com. The development of sensitive and specific analytical methods is crucial for studying the presence and concentration of this compound in biological systems or monitoring its synthesis mdpi.com.

Computational sciences, including computational chemistry and bioinformatics, offer powerful approaches to complement experimental studies of this compound chemrxiv.orgpreterhuman.net. Molecular modeling and simulation can provide insights into the molecule's three-dimensional structure, its interactions with other molecules (e.g., proteins or lipids), and its behavior in different environments chemrxiv.org. Bioinformatics can be used to analyze biological data related to lipoamino acid metabolism or identify potential protein targets preterhuman.net. These computational methods can help predict properties, guide experimental design, and interpret complex biological data chemrxiv.org.

Frameworks for Interdisciplinary Collaboration in this compound Studies

Effective research on this compound and other lipoamino acids benefits from structured frameworks that facilitate collaboration between researchers from different disciplines i2insights.orgvbspu.ac.in. Such frameworks help overcome the challenges associated with disparate terminologies, methodologies, and research cultures utexas.edu.

Promoting Cross-Disciplinary Project Design and Implementation

Successful interdisciplinary research on this compound requires careful project design that integrates the perspectives and expertise of all involved disciplines from the outset i2insights.orgvbspu.ac.in. This involves defining clear research questions that necessitate input from multiple fields and developing a shared conceptual model mdpi.comnih.gov. Project implementation should encourage regular communication and collaboration among team members, ensuring that findings from one discipline inform and guide research in others i2insights.orghkust.edu.hk. This might involve joint lab meetings, shared data analysis platforms, and co-authorship on publications i2insights.org.

Methodological and Conceptual Integration for Holistic Understanding

Achieving a holistic understanding of this compound requires the integration of methodologies and concepts from different disciplines aup.nlnih.govi2insights.orgresearchgate.net. This goes beyond simply applying methods from different fields; it involves synthesizing them to create new approaches and interpretations aup.nl. For example, combining advanced analytical techniques with cellular assays can provide a more complete picture of how this compound interacts with biological systems nih.govacs.orgmdpi.com. Integrating experimental data with computational modeling can lead to a deeper understanding of underlying mechanisms chemrxiv.org. This level of integration requires researchers to develop a degree of literacy in disciplines outside their primary area of expertise plos.org.

Maximizing Research Impact through Interdisciplinary Approaches

Employing interdisciplinary approaches in this compound research can significantly maximize its impact aup.nlresearchgate.net. By combining diverse perspectives, researchers are better equipped to tackle complex questions and uncover novel insights that would be inaccessible through a single disciplinary lens nih.govulaval.ca. This can lead to more comprehensive and robust research findings mdpi.com. Furthermore, interdisciplinary collaboration can accelerate the translation of basic research discoveries into potential applications nih.govsydney.edu.au. Addressing complex challenges, such as understanding the full biological activity of lipoamino acids or developing new uses for them, is often best achieved through the synergy of multiple disciplines aup.nlutexas.edu.

Future Research Trajectories for N Stearoylhistidine

Discovery and Characterization of Novel N-Acyl Amide Functions

The class of N-acyl amides, including N-acyl amino acids like N-stearoylhistidine, has emerged as a family of biologically active compounds with pleiotropic signaling functions. wikipedia.orgnih.gov While some functions are known for specific members, the full range of biological activities for this class of endogenous lipids is not yet completely understood. nomuraresearchgroup.com Future research aims to discover and characterize novel functions of N-acyl amides, potentially identifying new roles for this compound in various physiological processes. This could involve screening N-acyl amide libraries to identify compounds that activate or inhibit specific receptors or enzymes, as has been done for TRPV1-4 receptors and in microglia. nih.gov Identifying novel N-acylated metabolites in biological systems is also a key future direction. frontiersin.org

Deeper Elucidation of Metabolic and Signaling Pathways Involving this compound

Understanding the precise metabolic fate and signaling roles of this compound is a critical area for future investigation. Research is ongoing to identify the enzymes responsible for the biosynthesis and degradation of N-acylated biogenic amines and amino acids. frontiersin.org While general pathways for the biosynthesis and degradation of N-acylated aromatic amino acids, including N-acylhistidine, are being presented, a deeper understanding of the specific enzymes and regulatory mechanisms involved in this compound metabolism is needed. frontiersin.orgresearchgate.net Furthermore, future studies will focus on how this compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs), nuclear receptors, ion channels, and transporters, to mediate its signaling effects. google.comnih.gov Elucidating these intricate metabolic and signaling pathways will provide crucial insights into the biological functions of this compound. Research into metabolic pathways is fundamental to understanding cellular function and disease mechanisms. longdom.org Alterations in metabolic pathways are implicated in various conditions, highlighting the importance of this research area. nih.govnih.govfrontiersin.orgmdpi.com

Development of Advanced Methodologies for In Situ this compound Analysis

Accurately detecting and quantifying this compound in its native biological environment (in situ) presents analytical challenges. Future research will focus on developing advanced methodologies for this purpose. Techniques such as lipid extraction coupled with HPLC-tandem mass spectrometry have been used to identify and quantify N-acyl amides in tissues. nih.govfrontiersin.org However, more advanced methods that allow for in situ analysis with high spatial and temporal resolution are needed to fully understand the dynamics and localization of this compound within cells and tissues. Innovative use of chemistry and integrated chemical imaging techniques, such as advanced mass spectrometry, are areas of research aimed at providing unprecedented views of processes in living systems and understanding the roles of molecules like this compound in biology. rfi.ac.ukbroadinstitute.org

Exploiting this compound in Non-Equilibrium Biological Systems

Biological systems are inherently non-equilibrium states, maintained by the continuous exchange of energy and matter. researchgate.netplos.orgarxiv.orgstonybrook.edu Future research may explore the role and potential exploitation of this compound in these dynamic, non-equilibrium biological processes. This could involve investigating how this compound influences or is influenced by processes that are far from thermodynamic equilibrium, such as cellular signaling cascades, metabolic fluxes, or self-assembly processes. researchgate.netchemrxiv.org Understanding how molecules like this compound function within these dynamic environments could offer new insights into biological regulation and potentially lead to the development of novel therapeutic strategies or biomimetic systems.

Innovative Applications in Chemical Biology and Translational Research

The unique chemical structure and potential biological activities of this compound make it a candidate for innovative applications in chemical biology and translational research. Future research could explore its use as a tool to probe biological processes, potentially through the synthesis of modified this compound analogs with specific tags or functionalities. rfi.ac.ukbroadinstitute.org In translational research, which focuses on bridging basic science discoveries with clinical applications, insights gained from studying this compound could potentially be translated into new diagnostic markers or therapeutic interventions. und.eduunicancer.frunthsc.edunih.govucla.edu While the therapeutic potential of N-acyl amino acids is still in its infancy, future research may explore the pharmacological potential of this compound. nih.gov This could involve investigating its potential in modulating disease pathways or its use in developing new materials or drug delivery systems, building upon research into the surface and biological properties of N-stearoyl amino acids. researchgate.net

Q & A

Basic Research Questions

Q. How is N-Stearoylhistidine synthesized and characterized in experimental settings?

- Methodological Answer : Synthesis typically involves coupling stearic acid to histidine via amide bond formation, using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) for activation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra), mass spectrometry (MS) for molecular weight validation, and elemental analysis to confirm purity. For known compounds, cross-referencing with literature data (e.g., melting points, spectral libraries) is essential. Novel compounds must include additional validation, such as HPLC purity assessments (>95%) and reproducibility across independent syntheses .

Q. What are the key physicochemical properties of this compound relevant to its biological activity?

- Methodological Answer : Critical properties include logP (partition coefficient) to assess lipid solubility, critical micelle concentration (CMC) for self-assembly behavior in aqueous environments, and pKa values of the histidine imidazole group (≈6.0–6.5) to determine pH-dependent charge states. These properties influence membrane interactions and bioavailability. Experimental determination involves techniques like potentiometric titration for pKa, surface tension measurements for CMC, and chromatographic methods (e.g., reversed-phase HPLC) for logP. Validated protocols from authoritative sources (e.g., NIST guidelines) ensure data reliability .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s interactions with lipid bilayers?

- Methodological Answer :

- Model Systems : Use liposome-based assays (e.g., DMPC or DPPC vesicles) to mimic mammalian membranes. Include negative controls (e.g., plain histidine or stearic acid) to isolate the compound’s effects.

- Techniques : Employ fluorescence anisotropy to assess membrane fluidity changes or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Replication : Conduct triplicate experiments with independent lipid preparations to account for batch variability. Statistical validation (e.g., ANOVA with post-hoc tests) ensures robustness.

- Challenges : Address solvent interference (e.g., DMSO residues) by using low solvent concentrations (<1% v/v) and validating results with solvent-free methods like Langmuir monolayer studies .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Data Triangulation : Combine in vitro (e.g., cell viability assays) and in vivo (e.g., murine models) data to cross-validate bioactivity.

- Statistical Rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput screens .

- Contextual Factors : Control variables like cell passage number , serum batch effects, and incubation time. Discrepancies may arise from differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum-free vs. serum-containing media).

- Replication : Follow NIH preclinical guidelines for independent replication across labs, ensuring full disclosure of protocols (e.g., buffer composition, temperature) .

Q. What strategies optimize the experimental conditions for this compound’s stability in aqueous solutions?

- Methodological Answer :

- pH Optimization : Use buffered solutions (e.g., PBS or HEPES) at pH 6.5–7.4 to stabilize the histidine imidazole group. Avoid alkaline conditions (>pH 8) to prevent hydrolysis.

- Temperature Control : Store stock solutions at −20°C and avoid freeze-thaw cycles. Conduct accelerated stability studies (e.g., 4°C, 25°C, 37°C) with HPLC monitoring to track degradation.

- Antioxidants : Include 0.01% EDTA or 1 mM Trolox to mitigate oxidation, particularly in long-term assays. Validate stability via LC-MS to detect degradation products .

Methodological Best Practices

- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility:

- Include raw spectral data (NMR, MS) in supplementary materials.

- For bioactivity studies, provide dose-response curves, IC values, and Hill coefficients.

- Disclose all deviations from protocols (e.g., unexpected precipitation during synthesis) .

- Ethical and Statistical Standards : Adopt preregistration of hypotheses and analysis plans for preclinical studies to reduce bias. Use power analysis to determine sample sizes and ensure statistical validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.